REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=O)[C:7](=[N:15]O)[CH2:6]2.S(=O)(=O)(O)O>C(O)(=O)C.O.[Pd]>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH2:6][CH:7]([NH2:15])[CH2:8]2
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC(C(C2=CC1OC)=O)=NO
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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is hydrogenated in a Parr apparatus (r.t., 35 psi)
|
Type
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CUSTOM
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Details
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When the hydrogen absorption ceases
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Type
|
FILTRATION
|
Details
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the catalyst is filtered off through celite
|
Type
|
WASH
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Details
|
washing with methanol (70 ml)
|
Type
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CUSTOM
|
Details
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The solution is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain a white solid which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×70 ml)
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with methylene chloride (2×70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain the solid product
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CC(CC2=CC1OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |